

The Core Function of Carboxytetramethylrhodamine: A Technical Guide

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Compound of Interest

Compound Name:	(5)6- <i>Carboxytetramethylrhodamine</i>
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For Researchers, Scientists, and Drug Development Professionals

Carboxytetramethylrhodamine (TAMRA) is a versatile and widely utilized fluorescent dye belonging to the rhodamine family. Its robust photophysical properties and ability to be chemically conjugated to various biomolecules make it an indispensable tool in a multitude of research and drug development applications. This guide provides an in-depth overview of TAMRA's core functions, practical applications, and the methodologies for its use.

Core Function: A Bright and Stable Fluorescent Reporter

The primary function of carboxytetramethylrhodamine is to serve as a fluorescent label or tag. When attached to a molecule of interest, such as a protein, peptide, or nucleic acid, it allows for the detection and quantification of that molecule through fluorescence-based techniques. The succinimidyl ester (SE) derivative of TAMRA is particularly common, as it readily reacts with primary amine groups on biomolecules to form stable amide bonds.^{[1][2]} This covalent attachment ensures that the fluorescent signal is specifically and durably associated with the target.

TAMRA is favored for its:

- Bright Orange-Red Fluorescence: It exhibits strong absorption and emission in the visible spectrum, making it easily detectable with standard fluorescence microscopy and instrumentation.[3]
- High Photostability: Compared to other common fluorophores like fluorescein, TAMRA is more resistant to photobleaching, allowing for longer observation times and more robust imaging.[3]
- Environmental Sensitivity: The fluorescence of TAMRA can be influenced by its local environment, a property that is leveraged in applications such as FRET-based assays to study molecular interactions.

Quantitative Data

The following tables summarize the key quantitative properties of 5-Carboxytetramethylrhodamine and its succinimidyl ester derivative.

Property	5-Carboxytetramethylrhodamine (5-TAMRA)	5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE)
Molecular Formula	$C_{25}H_{22}N_2O_5$ [4][5]	$C_{29}H_{25}N_3O_7$ [2][6]
Molecular Weight	~430.45 g/mol [4][5][7]	~527.52 g/mol [2][6][8][9]
Typical Excitation Max	~543-558 nm[5][7][10][11]	~540-560 nm[2][6]
Typical Emission Max	~570-586 nm[5][7][10][11]	~565-580 nm[2][6]
Molar Extinction Coeff.	$>85,000 \text{ cm}^{-1}\text{M}^{-1}$ (in Methanol)[11]	$>90,000 \text{ cm}^{-1}\text{M}^{-1}$ (in Methanol)[2]
Solubility	Soluble in DMSO and DMF; slightly soluble in water[5][7][11]	Soluble in DMSO and DMF[2][6][8]

Note: Exact excitation and emission maxima can vary depending on the solvent, pH, and conjugation state.

Key Applications in Research and Drug Development

The ability to fluorescently label biomolecules with TAMRA opens the door to a wide array of applications:

- Fluorescence Microscopy and Immunofluorescence: TAMRA-labeled antibodies or probes are used to visualize the subcellular localization of proteins and other targets within fixed or living cells.
- Flow Cytometry: Cells labeled with TAMRA-conjugated antibodies can be identified and sorted based on the expression of specific cell surface or intracellular markers.
- Fluorescence Resonance Energy Transfer (FRET): TAMRA is often used as an acceptor fluorophore in FRET-based assays to study protein-protein interactions, conformational changes in proteins, and enzyme kinetics.^{[6][7]} The efficiency of energy transfer between a donor fluorophore and TAMRA is distance-dependent, providing a sensitive measure of molecular proximity.
- Oligonucleotide and DNA Sequencing: TAMRA can be attached to the 5' or 3' end of oligonucleotides for use as probes in hybridization assays or for automated DNA sequencing.^{[5][7]}
- Enzyme Assays: TAMRA-labeled peptides or substrates can be designed to produce a fluorescent signal upon cleavage by a specific enzyme, enabling high-throughput screening of enzyme inhibitors.^[6]

Experimental Protocols

Protocol for Labeling Proteins with 5-TAMRA Succinimidyl Ester

This protocol provides a general procedure for the covalent labeling of proteins with 5-TAMRA-SE. The optimal conditions may need to be adjusted for specific proteins and applications.

Materials:

- 5-TAMRA Succinimidyl Ester (5-TAMRA-SE)
- Protein of interest
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[1][12]
- Purification resin (e.g., Sephadex G-25) or spin columns for desalting[1][12]
- Tris buffer (1 M, pH 7.5) for quenching (optional)[1]

Procedure:

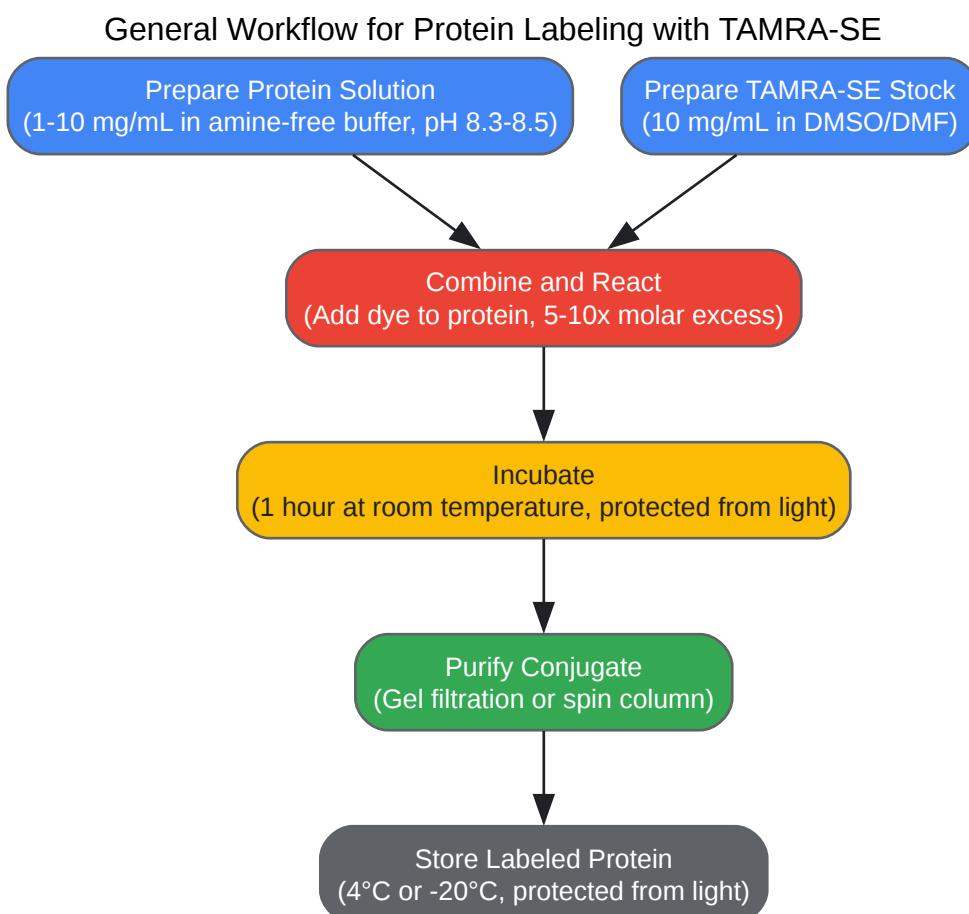
- Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[1][12] Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the dye.[12]
- Prepare Dye Stock Solution: Immediately before use, dissolve the 5-TAMRA-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][12] Protect the solution from light.
- Labeling Reaction:
 - While vortexing the protein solution, add the dissolved 5-TAMRA-SE dropwise. A typical starting point is a 5-10 molar excess of dye to protein.[1][12] The optimal ratio may need to be determined empirically.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[1][12]
- Quench Reaction (Optional): To stop the labeling reaction, add 1 M Tris buffer (pH 7.5) to a final concentration of 50 mM and incubate for an additional 15-30 minutes.[1]
- Purification: Separate the TAMRA-labeled protein from the unreacted free dye. This is commonly achieved by:
 - Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume,

while the smaller free dye molecules will be retained.[1]

- Spin Columns: Follow the manufacturer's instructions for the specific spin column used. [12]
- Storage: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C.[12]

Visualizations

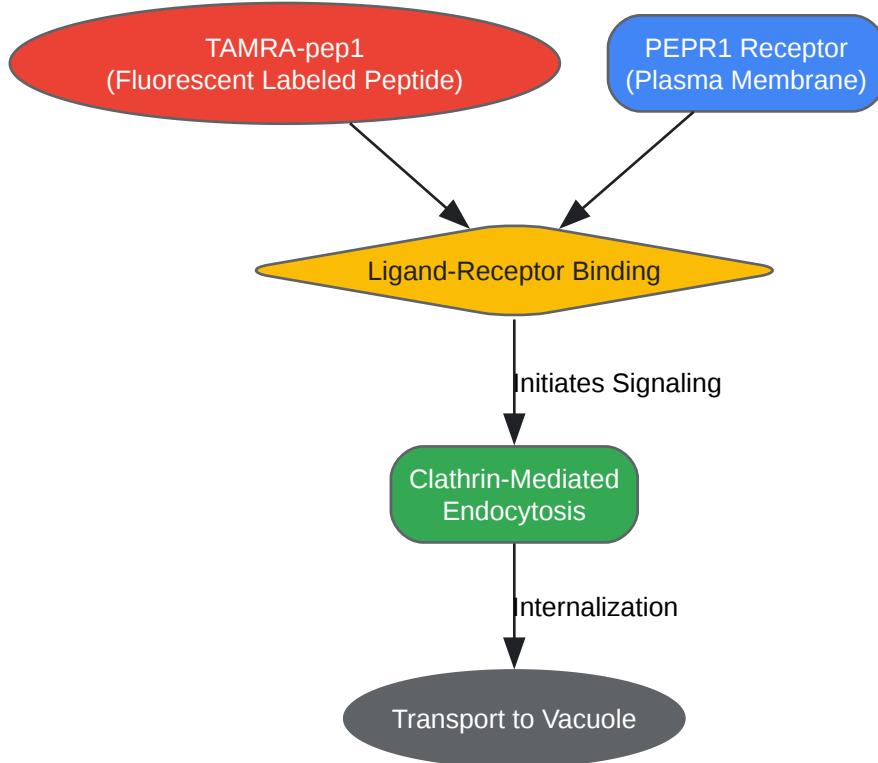
Caption: Reaction of TAMRA-SE with a primary amine on a biomolecule.



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Caption: Experimental workflow for labeling proteins with TAMRA-SE.

TAMRA in Plant Peptide Signaling Pathway Analysis

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